![molecular formula C9H9NO2 B14423495 3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one CAS No. 80639-73-2](/img/structure/B14423495.png)
3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one is a heterocyclic compound that features a fused oxazine and azepine ring system
Métodos De Preparación
The synthesis of 3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of an amino alcohol with a suitable carbonyl compound can lead to the formation of the oxazine ring, followed by further cyclization to form the azepine ring. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Aplicaciones Científicas De Investigación
3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one can be compared with other similar compounds, such as:
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]indole: This compound has a similar oxazine ring but differs in the fused ring system.
1,3-Diazole derivatives: These compounds share the azepine ring but have different substituents and properties. The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties.
Propiedades
Número CAS |
80639-73-2 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
3,4-dihydro-[1,3]oxazino[3,4-a]azepin-1-one |
InChI |
InChI=1S/C9H9NO2/c11-9-10-6-3-1-2-4-8(10)5-7-12-9/h1-4,6H,5,7H2 |
Clave InChI |
QLCNLWUMVKKNJG-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N2C1=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


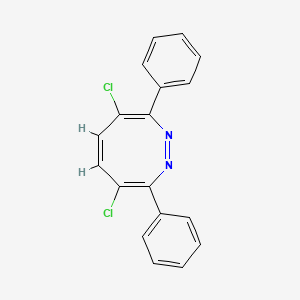
methanolate](/img/structure/B14423441.png)
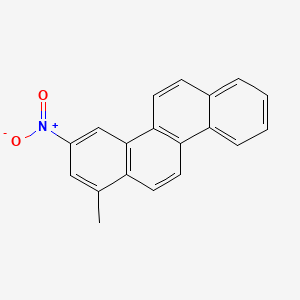

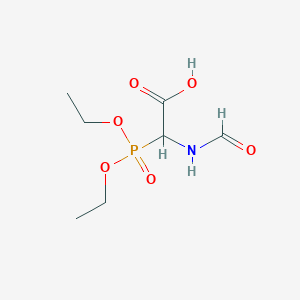

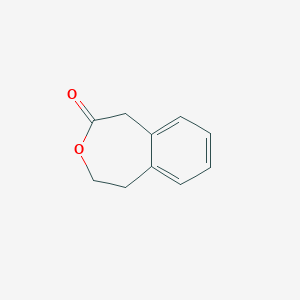
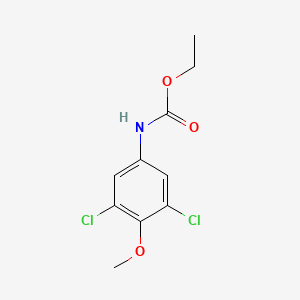
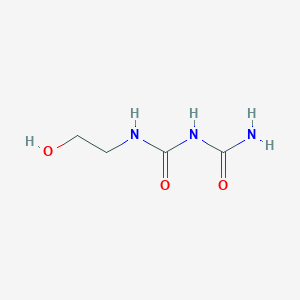
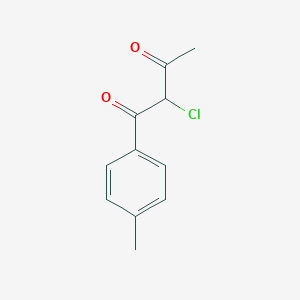
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
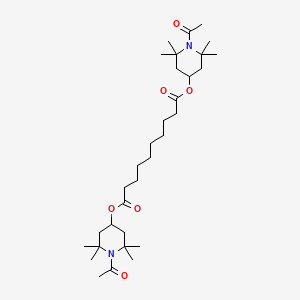

![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
